molecular formula C22H21F3N2O4S2 B2485398 4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide CAS No. 1396765-36-8

4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2485398
CAS RN: 1396765-36-8
M. Wt: 498.54
InChI Key: ABQXXILNPHWMNN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals with potential significance in various fields of chemistry and materials science, characterized by a complex structure that includes ethylsulfonyl, tetrahydrofuran, trifluoromethyl, benzo[d]thiazol, and benzamide moieties. Such compounds are of interest due to their diverse chemical reactions, physical and chemical properties, and potential for application in new materials, catalysts, or biologically active molecules.

Synthesis Analysis

Synthesis of structurally complex compounds often involves multi-step reactions, starting from simpler precursors and utilizing conditions tailored to form the desired bonds without affecting sensitive functional groups. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involves specific reactants and conditions to achieve the targeted structure with desired electrophysiological activity (Morgan et al., 1990). Such processes are indicative of the methodologies that might be employed in synthesizing the compound of interest, emphasizing the importance of precise control over reaction conditions.

Molecular Structure Analysis

Determining the molecular structure of complex compounds is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For example, the structural elucidation of substituted benzamides or sulfonamides through these techniques reveals the arrangement of atoms and the geometry of the molecule, which are critical for predicting reactivity and interactions with other molecules (Sarojini et al., 2012).

Chemical Reactions and Properties

The reactivity of a compound is dictated by its functional groups and molecular structure. For compounds with benzamide and sulfonamide groups, studies have explored their electrophysiological activities, showing that specific substitutions can lead to potent biological activities, such as class III antiarrhythmic effects (Ellingboe et al., 1992). These findings suggest avenues for exploring the chemical reactivity of the compound , particularly in forming bioactive molecules.

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and its potential applications. For example, if this compound shows promising biological activity, it could be developed into a new pharmaceutical .

properties

IUPAC Name

4-ethylsulfonyl-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-2-33(29,30)16-10-8-14(9-11-16)20(28)27(13-15-5-4-12-31-15)21-26-19-17(22(23,24)25)6-3-7-18(19)32-21/h3,6-11,15H,2,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQXXILNPHWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide

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